molecular formula C17H11Cl2NO B5384827 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol

Cat. No.: B5384827
M. Wt: 316.2 g/mol
InChI Key: KTOMKMRACZIUGS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with a 2,3-dichlorophenyl group attached via an ethenyl linkage, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dichlorobenzaldehyde and 8-hydroxyquinoline.

    Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol
  • 2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(2-chlorobenzyl)oxy]phenyl)ethenyl]quinolin-8-ol

Uniqueness

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-14-5-1-3-11(16(14)19)7-9-13-10-8-12-4-2-6-15(21)17(12)20-13/h1-10,21H/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOMKMRACZIUGS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.